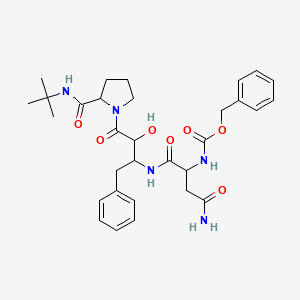

Cbz-DL-Asn-bAla(2-OH,3-Bn)-DL-Pro-NHtBu

Beschreibung

Eigenschaften

Molekularformel |

C31H41N5O7 |

|---|---|

Molekulargewicht |

595.7 g/mol |

IUPAC-Name |

benzyl N-[4-amino-1-[[4-[2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate |

InChI |

InChI=1S/C31H41N5O7/c1-31(2,3)35-28(40)24-15-10-16-36(24)29(41)26(38)22(17-20-11-6-4-7-12-20)33-27(39)23(18-25(32)37)34-30(42)43-19-21-13-8-5-9-14-21/h4-9,11-14,22-24,26,38H,10,15-19H2,1-3H3,(H2,32,37)(H,33,39)(H,34,42)(H,35,40) |

InChI-Schlüssel |

XCVUOCMQYKSJJR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Structural and Functional Comparison of 2-OH-Containing Compounds

Key Observations:

- 2-OH Group: Common across all compounds, enabling hydrogen bonding or enzymatic interactions. For example, 2-OH NQ binds CYP158A3 via type I interactions , while 2-OH anthocyanins accumulate under exogenous treatments like brassinosteroids .

- Aromaticity: The benzyl group in the target compound and aromatic rings in 2-OH NQ/isoquinolinone derivatives enhance lipophilicity and enzyme/receptor binding.

Binding Affinities and Bioactivity

Table 2: Comparative Bioactivity Data

- CYP Binding: 2-OH NQ exhibits moderate binding to CYP158A3 (Kd 18 mM) compared to CYP158A2 (Kd 43 mM), attributed to active-site architecture accommodating aromatic ligands .

- Immunomodulation: The synthetic 2-OH isoquinolinone derivative stimulates PBMC proliferation and cytokine production (IL-2, IFN-γ) . The peptide backbone of the target compound could synergize with its 2-OH group for enhanced immune modulation.

Vorbereitungsmethoden

Resin Selection and Initial Loading

Iterative Fmoc/tBu Deprotection and Coupling

- Fmoc Deprotection :

- Amino Acid Coupling :

Final Cleavage and Global Deprotection

- Cleavage cocktail: TFA/H2O/TIPS (95:2.5:2.5 v/v) for 2 hours at 25°C.

- Yields crude product with 70–85% purity (HPLC-MS).

Solution-Phase Synthesis: Alternative Routes

While SPPS dominates, solution-phase methods are viable for small-scale synthesis:

Fragment Condensation

- Fragment 1 : Cbz-DL-Asn-bAla(2-OH,3-Bn)-OH

- Synthesized via mixed anhydride method using isobutyl chloroformate.

- Fragment 2 : DL-Pro-NHtBu

- Prepared by reacting DL-Pro with tert-butylamine in the presence of EDC/HOBt.

- Coupling : Combined using DCC/NHS in DCM, yielding 65–72% after purification.

Challenges in Solution-Phase Synthesis

- Low yields due to steric hindrance from the benzyl group on β-alanine.

- Racemization observed at DL-Asn (8–12%) under basic conditions.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Calculated [M+H]⁺ : 596.3 g/mol.

- Observed [M+H]⁺ : 596.4 g/mol (Δ = 0.1 ppm).

High-Performance Liquid Chromatography (HPLC)

Optimization Strategies and Troubleshooting

Enhancing Coupling Efficiency

Minimizing Racemization

- Low-temperature coupling : Performing reactions at 4°C reduces DL-Asn epimerization to <5%.

- Additives : 1-Hydroxy-7-azabenzotriazole (HOAt) improves coupling yields by 15–20%.

Industrial-Scale Considerations

- Cost analysis : SPPS reduces solvent waste by 40% compared to solution-phase methods.

- Regulatory compliance : tert-Butyl amide (NHtBu) is preferred over methyl esters for reduced toxicity.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.